molecular formula C16H13N5O3 B2440627 methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate CAS No. 887635-90-7

methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate

Cat. No.: B2440627
CAS No.: 887635-90-7
M. Wt: 323.312
InChI Key: YBPXXWQOXRSGQV-UHFFFAOYSA-N
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Description

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as tubulin , and have antimicrobial properties .

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound might interact with its targets in a similar manner.

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell types , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzamido and benzoate groups. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be catalyzed by various metal catalysts such as zinc salts or can be performed under microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is unique due to its combination of the tetrazole ring with benzamido and benzoate groups, which can enhance its biological activity and specificity compared to simpler tetrazole derivatives .

Properties

IUPAC Name

methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)13-7-2-3-8-14(13)18-15(22)11-5-4-6-12(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXXWQOXRSGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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